2-(ADAMANTAN-1-YL)-N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETAMIDE
Overview
Description
2-(1-Adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic compound that combines the adamantyl group with a triazolopyrimidine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETAMIDE typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
Introduction of the Adamantyl Group: The adamantyl group is introduced via a nucleophilic substitution reaction, where the adamantylamine reacts with an appropriate acylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triazolopyrimidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs with different functional groups .
Scientific Research Applications
2-(1-Adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound shares the triazolopyrimidine core but lacks the adamantyl group.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Another similar compound with a different substitution pattern on the triazolopyrimidine ring.
Uniqueness
The uniqueness of 2-(ADAMANTAN-1-YL)-N-(7-HYDROXY-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ACETAMIDE lies in its combination of the adamantyl group with the triazolopyrimidine scaffold, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
2-(1-adamantyl)-N-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-10-15(16(25)23-17(21-10)19-9-20-23)22-14(24)8-18-5-11-2-12(6-18)4-13(3-11)7-18/h9,11-13H,2-8H2,1H3,(H,22,24)(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPKUPOGDWUMCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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